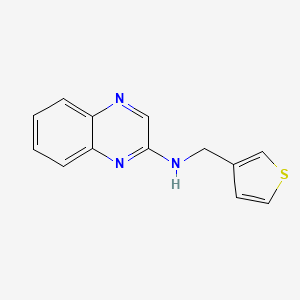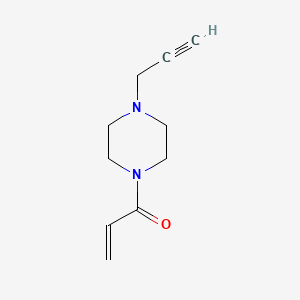
1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as MPMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPMP is a member of the phenethylamine class of compounds and has been studied for its potential use as a research tool in various fields, including neuroscience and pharmacology.
作用機序
The exact mechanism of action of 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is not fully understood, but it is believed to act as a partial agonist at TAAR1 and a substrate for DAT and NET. By binding to these proteins, 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can modulate neurotransmitter release and uptake, which can have downstream effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can increase intracellular calcium levels and stimulate cAMP production in cells expressing TAAR1. In vivo studies have shown that 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can increase locomotor activity and induce stereotypic behaviors in rodents, which are consistent with the activation of dopaminergic and noradrenergic pathways.
実験室実験の利点と制限
One advantage of using 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine as a research tool is that it is a selective ligand for TAAR1, DAT, and NET, which allows for the specific modulation of these proteins without affecting other neurotransmitter systems. However, one limitation of using 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is that it has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. One area of interest is the development of more potent and selective ligands for TAAR1, DAT, and NET, which could have potential therapeutic applications in the treatment of psychiatric and neurological disorders. Another area of interest is the investigation of the downstream effects of 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine on neuronal signaling and behavior, which could provide insights into the role of TAAR1, DAT, and NET in these processes. Finally, the development of new methods for the synthesis and purification of 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine could improve its utility as a research tool.
合成法
The synthesis of 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine involves a multi-step process that begins with the reaction of 2-methylphenylacetonitrile with hydrazine hydrate to form 2-methylphenylhydrazine. This intermediate is then reacted with 1H-pyrazole-5-carbaldehyde in the presence of acetic acid to form 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. The final product is purified through recrystallization and characterized using spectroscopic techniques.
科学的研究の応用
1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied for its potential use as a research tool in various fields, including neuroscience and pharmacology. In neuroscience, 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been used as a ligand to study the function of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and plays a role in modulating neurotransmitter release. 1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been studied for its potential use as a pharmacological tool to investigate the function of the dopamine transporter (DAT) and the norepinephrine transporter (NET), two proteins that are involved in the reuptake of dopamine and norepinephrine, respectively.
特性
IUPAC Name |
1-(2-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-4-2-3-5-11(10)8-13-9-12-6-7-14-15-12/h2-7,13H,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLONEQJPRCHKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-1-(o-tolyl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B7575702.png)


![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)


![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)



![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
